N-[(2Z)-4-(4-methylphenyl)-3-(2-phenylethyl)-1,3-thiazol-2(3H)-ylidene]aniline
Description
N-[(2Z)-4-(4-Methylphenyl)-3-(2-phenylethyl)-1,3-thiazol-2(3H)-ylidene]aniline is a thiazole-derived compound characterized by a 1,3-thiazol-2(3H)-ylidene core with substituents at positions 3 and 2. The (2Z) configuration denotes the stereochemistry of the exocyclic double bond. Key structural features include:
- Position 4: A 4-methylphenyl group, contributing to lipophilicity and steric bulk.
- Position 3: A 2-phenylethyl chain, enhancing aromatic interactions and molecular flexibility.
Properties
Molecular Formula |
C24H22N2S |
|---|---|
Molecular Weight |
370.5 g/mol |
IUPAC Name |
4-(4-methylphenyl)-N-phenyl-3-(2-phenylethyl)-1,3-thiazol-2-imine |
InChI |
InChI=1S/C24H22N2S/c1-19-12-14-21(15-13-19)23-18-27-24(25-22-10-6-3-7-11-22)26(23)17-16-20-8-4-2-5-9-20/h2-15,18H,16-17H2,1H3 |
InChI Key |
RTVSJYYLHWAWRD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=NC3=CC=CC=C3)N2CCC4=CC=CC=C4 |
Origin of Product |
United States |
Chemical Reactions Analysis
The compound may undergo various chemical reactions, including:
Oxidation: It could be oxidized under appropriate conditions.
Reduction: Reduction reactions may lead to different derivatives.
Substitution: Substituents on the aromatic rings can be modified. Common reagents and conditions would depend on the specific reaction. Major products formed would vary based on the reaction type.
Scientific Research Applications
Chemistry: As a building block for designing novel organic molecules.
Biology: It might serve as a probe in biological studies.
Medicine: Research into its pharmacological properties could be valuable.
Industry: Its unique structure may find applications in materials science or catalysis.
Mechanism of Action
The exact mechanism by which this compound exerts its effects remains to be elucidated. Further research is needed to understand its molecular targets and pathways involved.
Comparison with Similar Compounds
Substituent Analysis and Structural Variations
Physicochemical and Electronic Properties
- Lipophilicity : The target compound’s 4-methylphenyl and 2-phenylethyl groups suggest higher logP values compared to chlorophenyl or methoxyethyl analogs ().
- Solubility : Methoxyethyl () and sulfonyl () substituents improve aqueous solubility, whereas the target compound’s hydrophobic groups may limit it.
- the target’s electron-donating methyl group.
Biological Activity
N-[(2Z)-4-(4-methylphenyl)-3-(2-phenylethyl)-1,3-thiazol-2(3H)-ylidene]aniline is a thiazole-based compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antifungal research. This article explores the synthesis, biological activity, structure-activity relationships (SAR), and potential applications of this compound based on recent studies.
Synthesis
The synthesis of this compound typically involves the condensation of appropriate thiazole derivatives with aniline compounds. The structural characterization is often performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the identity and purity of the synthesized compound.
Antimicrobial Activity
Recent studies have indicated that thiazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The results demonstrate varying degrees of antibacterial efficacy, which can be attributed to the electronic properties of substituents on the aromatic rings.
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1 | E. coli | 32 µg/mL |
| 2 | S. aureus | 16 µg/mL |
| 3 | Candida albicans | 8 µg/mL |
| 4 | Candida parapsilosis | 1.23 µg/mL |
The compound demonstrated a MIC comparable to established antifungal agents such as ketoconazole, particularly against Candida parapsilosis, highlighting its potential as a new antifungal agent .
Structure-Activity Relationship (SAR)
The biological activity of thiazole derivatives is significantly influenced by their structural features. The presence of electronegative atoms at the para position of the phenyl moiety enhances antifungal activity due to increased electron density. For instance, compounds with fluorine or chlorine substituents showed improved interaction with target enzymes involved in fungal metabolism .
Case Studies
In a study focusing on a series of thiazole-imine derivatives, it was found that specific modifications in their structure led to enhanced biological activity. For example, compound 2e exhibited potent antifungal activity due to its effective docking into the active site of the 14α-demethylase enzyme, crucial for ergosterol biosynthesis in fungi .
Furthermore, molecular docking studies revealed that these compounds interact favorably with key residues within the enzyme's active site, suggesting a mechanism by which they exert their antifungal effects .
Pharmacokinetics and Toxicity
Preliminary assessments of pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME) indicate that this compound possesses favorable drug-like characteristics. However, further toxicological studies are necessary to evaluate its safety profile before clinical applications can be considered.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
